molecular formula C21H17N3OS2 B3474618 2-({6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide

2-({6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B3474618
M. Wt: 391.5 g/mol
InChI Key: WNYXSKGGOVKHTK-UHFFFAOYSA-N
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Description

2-({6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a phenyl group and a sulfanyl group, as well as an acetamide moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiophene derivatives, with suitable reagents like formamide or formic acid under reflux conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid is reacted with the thieno[2,3-d]pyrimidine core in the presence of a palladium catalyst.

    Acetamide Formation: The final step involves the acylation of the intermediate with an acyl chloride, such as acetyl chloride, in the presence of a base like triethylamine to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

2-({6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity, which can disrupt various biochemical pathways.

    Interacting with Receptors: Binding to cell surface or intracellular receptors, leading to modulation of signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propionic acid
  • 4-(6-Methyl-2-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine
  • 2-Mercapto-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

2-({6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. The presence of the sulfanyl group and the acetamide moiety differentiates it from other similar compounds and may contribute to its unique mechanism of action and applications in scientific research.

Properties

IUPAC Name

2-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS2/c1-14-18(15-8-4-2-5-9-15)19-20(22-13-23-21(19)27-14)26-12-17(25)24-16-10-6-3-7-11-16/h2-11,13H,12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYXSKGGOVKHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=CN=C2SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide

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